2,4-Dinitrotoluene-5-sulfonic acid

Vue d'ensemble

Description

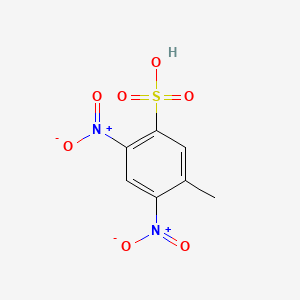

2,4-Dinitrotoluene-5-sulfonic acid (DTSA) is a chemical compound that is widely used in synthetic organic chemistry and in scientific research applications. It is an aromatic compound with the chemical formula C7H6NO6S and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst, and as a component of various materials. DTSA is also used to study the structure and reactivity of organic molecules, and is used in the manufacture of pharmaceuticals, pesticides, and other industrial products.

Applications De Recherche Scientifique

Reductive Transformation

2,4-Dinitrotoluene-5-sulfonic acid plays a significant role in the reductive transformation of 2,4-dinitrotoluene (2,4-DNT), an energetic residue often encountered in aqueous environments as a propellant component and impurities in 2,4,6-trinitrotoluene (TNT) . The study indicates complex catalytic and inhibitory effects of natural organic matter (NOM) components on the reaction between Fe(II) and 2,4-DNT .

SEIRA and SPR Effect Detection

The compound has been used in the investigation of the infrared response of 2,4-dinitrotoluene deposited on various arrays of closely arranged metal-insulator-metal (MIM) resonators . This research shows how the natural dispersion of the complex refractive index leads to an intertwined combination of Surface Enhanced Infrared Absorption (SEIRA) and Surface Plasmon Resonance (SPR) effect that can be leveraged to identify molecules .

Analysis of Dinitro- and Amino-Nitro-Toluenesulfonic Acids

2,4-Dinitrotoluene-5-sulfonic acid has been used in the analysis of dinitro- and amino-nitro-toluenesulfonic acids . The structure elucidation and confirmation were accomplished by tandem mass spectrometry .

Catalyst in Amidation Reaction

5-Methyl-2,4-dinitrobenzenesulfonic acid can be used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides .

Preparation of Brønsted-Acidic Ionic Liquid

This compound may also be used to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonic acid ([NOP] [DNBSA]), a Brønsted-acidic ionic liquid . This ionic liquid can catalyze the synthesis of trioxane .

Mécanisme D'action

Mode of Action

It’s known that nitroaromatic compounds can undergo various reactions, including reduction and substitution . For instance, the sulfonic acid functionalization of sufficiently electron-deficient benzene sulfonic acids undergoes ipso nucleophilic substitution with various active methylene compounds, leading to new C−C bond formation .

Biochemical Pathways

Nitroaromatic compounds are known to interact with various biochemical pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Nitroaromatic compounds are known to cause various toxic effects, including developmental toxicity, reproductive toxicity, and histological alterations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the biodegradation rates of similar compounds have been found to be highly dependent on environmental conditions such as pH and temperature . Moreover, the presence of this compound in the environment can lead to bioaccumulation in aquatic organisms, potentially causing various toxicity symptoms .

Propriétés

IUPAC Name |

5-methyl-2,4-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLXNHZBMUPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966505 | |

| Record name | 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52146-86-8 | |

| Record name | 2,4-Dinitrotoluene-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)